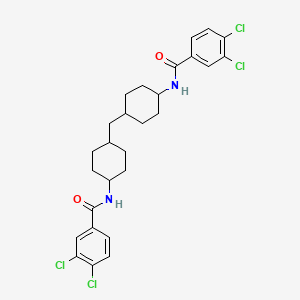![molecular formula C14H16N2O4S B4966262 propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic organic compound.
Mécanisme D'action
The mechanism of action of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and disrupting their cell membranes. Its anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. The compound's fluorescent properties are attributed to its ability to bind to specific biological molecules and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been studied for its potential use in detecting biological molecules due to its fluorescent properties.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Its fluorescent properties make it a useful tool for detecting biological molecules. However, the compound's mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is the development of new drugs for the treatment of various diseases, including cancer and microbial infections. Additionally, the compound's fluorescent properties could be further explored for use in detecting specific biological molecules. Further studies are also needed to determine the compound's mechanism of action and potential side effects. Overall, propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has significant potential for use in various fields of scientific research.
Méthodes De Synthèse
The synthesis of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves the reaction of 4-methoxybenzohydrazide with thioacetic acid in the presence of phosphorous oxychloride. The resulting compound is then reacted with propyl bromide to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting biological molecules. Additionally, it has been studied for its potential application in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
propyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-8-19-12(17)9-21-14-16-15-13(20-14)10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNEYAUNNZBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)

![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4966243.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)

![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)